molecular formula C8H7F2NO B1585824 2',6'-Difluoroacetanilide CAS No. 3896-29-5

2',6'-Difluoroacetanilide

Cat. No. B1585824
CAS RN: 3896-29-5
M. Wt: 171.14 g/mol
InChI Key: BAFSDKCDEQVQMT-UHFFFAOYSA-N
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Description

2’,6’-Difluoroacetanilide is a chemical compound with the molecular formula C8H7F2NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2’,6’-Difluoroacetanilide is 171.14 g/mol . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

2’,6’-Difluoroacetanilide should be stored at a temperature between 2-8°C . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Environmental Applications

  • Fluorinated surfactants like Forafac®1157, which may include compounds structurally related to 2',6'-Difluoroacetanilide, have been studied for their environmental persistence and transformation. These compounds, used in firefighting foams, undergo biotransformation in marine species and photolytic transformation, indicating potential environmental impacts and degradation pathways (Moe et al., 2012).

Industrial and Chemical Synthesis

  • Studies on the arylation of 2-methylacetoacetates catalyzed by CuI/trans-4-hydroxy-L-proline at low temperatures have provided insights into synthesizing alpha-aryl all-carbon quaternary centers, showing the importance of certain fluorinated compounds in organic synthesis and pharmaceutical applications (Xie et al., 2006).
  • Research on the stability of fluorotelomer sulfonate in advanced oxidation processes has highlighted their degradability under certain conditions, suggesting potential methods for the remediation of contaminants derived from fluorinated compounds (Yang et al., 2014).

Environmental Toxicology and Chemistry

  • A review of the biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances indicates the formation of perfluoroalkyl carboxylates (PFCAs) from these compounds, highlighting the environmental and toxicological implications of their breakdown products (Butt et al., 2014).

Advanced Materials and Environmental Remediation

  • Electrochemical oxidation studies on alternatives to long-chain perfluoroalkyl substances, such as 6:2 FTS, demonstrate the potential for innovative treatments of industrial wastewater containing these persistent pollutants, underscoring the relevance of fluorinated compounds in environmental science and engineering (Zhuo et al., 2014).

Safety And Hazards

When handling 2’,6’-Difluoroacetanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFSDKCDEQVQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192253
Record name Acetamide, N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Difluoroacetanilide

CAS RN

3896-29-5
Record name Acetamide, N-(2,6-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3896-29-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Ishikawa, MJ Namkung… - The Journal of Organic …, 1965 - ACS Publications
Synthesis of 3, 5-difluoro-4-N-methylaminoazobenzene and related azo dyes is described. The named dye was made from 2, 6-difluoro-1, 4-phenylenediamine. A practical synthesis for …
Number of citations: 11 pubs.acs.org
S Benezra, M Bursey - Zeitschrift für Naturforschung A, 1972 - degruyter.com
Simplified quasi-equilibrium calculations performed on the mass spectra of dihalosubstituted phenyl acetates and acetanilides again uncover the same substituent effects on the rise of …
Number of citations: 7 www.degruyter.com
RJ Abraham, MA Cooper - Physical Chemistry Chemical Physics, 2016 - pubs.rsc.org
A theoretical analysis of the 4JFF and 5JFF couplings in fluorobenzenes separates the σ and π components of the substituent coefficients. The π bond mechanism is dominant but the σ …
Number of citations: 5 pubs.rsc.org
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2004 - journals.sagepub.com
The conformation of some disubstituted anilides Page 1 664 RESEARCH PAPER OCTOBER, 664–666 JOURNAL OF CHEMICAL RESEARCH 2004 * Correspondence. The steric …
Number of citations: 2 journals.sagepub.com
JR Hanson, H Saberi - Journal of Chemical Research, 2004 - journals.sagepub.com
The orientation of electrophilic substitution of some 2,4- and 2,6-dihaloacetanilides has been examined by NMR methods. Mixed acid nitration of 2,6-dichloro and 2-chloro-6-…
Number of citations: 3 journals.sagepub.com
MB Skaddan, RG Bergman - Journal of Labelled Compounds …, 2006 - Wiley Online Library
The cationic Ir(III) complex, [Cp*(PMe 3 )IrMe(CH 2 Cl 2 )][BAr f ] (1, Cp*=η 5 ‐C 5 Me 5 , BAr f =MeB(C 6 F 5 ) 3 ), has been shown to be a useful reagent in the tritium and deuterium …
U Erlekam, BJ Bythell, D Scuderi… - Journal of the …, 2009 - ACS Publications
b ions are of fundamental importance in peptide sequencing using tandem mass spectrometry. These ions have generally been assumed to exist as protonated oxazolone derivatives. …
Number of citations: 108 pubs.acs.org
LR Domingo, MT Picher, J Andrés - The Journal of Organic …, 2000 - ACS Publications
The mechanism of the domino reaction between acetylenedicarboxylic acid and 1,3-bis(2-furyl)propane has been theoretically studied in the framework of density functional theory. This …
Number of citations: 19 pubs.acs.org
PG Wislocki, JA Miller, EC Miller - Cancer Research, 1975 - AACR
The N-benzoyloxy derivatives of N-methyl-4-aminoazobenzene, its 4′-methyl and 4′-ethyl derivatives, and N-ethyl-4-aminoazobenzene were synthesized for comparison of their …
Number of citations: 17 aacrjournals.org
Y Xu, C Gao, M Andreasson, L Håversen… - European Journal of …, 2022 - Elsevier
REarranged during Transfection (RET) is a transmembrane receptor tyrosine kinase that is required for development of multiple human tissues, but which is also an important …
Number of citations: 7 www.sciencedirect.com

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